Product packaging for 2-Bromo-4-methoxythiophenol(Cat. No.:CAS No. 145915-19-1)

2-Bromo-4-methoxythiophenol

Cat. No.: B2616367
CAS No.: 145915-19-1
M. Wt: 219.1
InChI Key: LBDOFNJKOJZMHQ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Thiophenols in Organic Chemistry

Halogenated thiophenols are a class of organic compounds that play a crucial role in modern organic synthesis. The presence of a halogen atom (fluorine, chlorine, bromine, or iodine) on the thiophenol ring system significantly influences the compound's reactivity and physical properties. The carbon-halogen bond can be a site for various chemical transformations, including cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. aip.org

Role of Methoxylated Aromatic Systems in Advanced Chemical Synthesis

Methoxylated aromatic systems, characterized by the presence of one or more methoxy (B1213986) (–OCH3) groups on an aromatic ring, are widespread in nature, notably as components of lignin, the second most abundant biopolymer on Earth. researchgate.net In the realm of synthetic chemistry, the methoxy group serves several important functions. It is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution reactions. This property is often exploited to direct the regioselectivity of subsequent chemical modifications.

Furthermore, the methoxy group can be a precursor to a hydroxyl group through demethylation reactions, a common strategy in the synthesis of phenols and their derivatives. mdpi.com This transformation is particularly valuable in the final stages of a synthetic sequence to unmask a more reactive functional group. The presence of methoxy groups can also influence the conformational preferences and biological activity of a molecule. For instance, methoxylated aromatic compounds have been investigated for their potential in various therapeutic areas. nih.govmdpi.com

Historical Development and Current Research Trends for the Compound Class

The study of thiophenols and their derivatives has a long history in organic chemistry, with early research focusing on their synthesis and basic reactivity. mdpi.com The development of new synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, has significantly expanded the utility of functionalized thiophenols like 2-Bromo-4-methoxythiophenol. mdpi.com

Current research trends are increasingly focused on the application of these compounds in the synthesis of complex target molecules with specific functions. This includes the development of novel pharmaceuticals, agrochemicals, and materials with tailored electronic or optical properties. chemicalbook.comsigmaaldrich.com There is a growing interest in the site-selective functionalization of peptides and other biomolecules using thiophenol derivatives. chinesechemsoc.orgchinesechemsoc.org Additionally, the unique properties of thiols to bind to metal surfaces have led to their use in the development of self-assembled monolayers and functionalized nanoparticles. scielo.br The photochemical and electrochemical applications of thiophenols are also emerging as an exciting area of research, exploring their role in proton-coupled electron transfer processes. acs.org

Overview of Research Challenges and Future Directions for this compound

Despite its potential, the use of this compound and related compounds is not without its challenges. One of the primary hurdles is the selective manipulation of its three functional groups. Developing synthetic strategies that can chemoselectively react with the thiol, the bromine, or the aromatic ring while leaving the other groups intact is a key area of ongoing research. The synthesis of structurally complex molecules often requires multi-step sequences, and achieving high yields and stereoselectivity at each step can be demanding. mdpi.com

Future research will likely focus on several key areas. The development of more efficient and sustainable catalytic systems for the synthesis and modification of this compound will be crucial. This includes the use of earth-abundant metals and environmentally benign reaction conditions. Another promising direction is the exploration of its utility in the synthesis of novel bioactive compounds and functional materials. mdpi.comresearchgate.net The precise control over the regiochemistry of its reactions will continue to be a major theme, enabling the synthesis of a wider range of complex and valuable molecules. Further investigation into its photochemical and electrochemical properties could also unlock new applications in areas such as photocatalysis and molecular electronics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrOS B2616367 2-Bromo-4-methoxythiophenol CAS No. 145915-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-9-5-2-3-7(10)6(8)4-5/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDOFNJKOJZMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 4 Methoxythiophenol and Its Derivatives

Synthesis of Complex Ligands Incorporating 2-Bromo-4-methoxythiophenol Scaffolds

Multi-component Reaction Strategies for Ligand Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency and molecular diversity. researchgate.netresearchgate.netfrontiersin.org While direct multi-component syntheses starting with this compound are not extensively documented, analogous strategies using related thiophenols highlight the potential of this approach for generating complex ligands.

A prominent strategy involves the synthesis of NNS-donor ligands, which are valuable in coordination chemistry and catalysis. researchgate.netnih.govdntb.gov.ua For instance, various substituted thiophenols, including 4-methoxythiophenol, can be reacted with reagents like 2-bromo-N-quinolin-8-yl-acetamide in the presence of a base. researchgate.netnih.govresearchgate.net This condensation reaction efficiently assembles a ligand scaffold in a convergent manner. Applying this to this compound would be a direct method to synthesize highly functionalized NNS-donor ligands for potential use in creating novel metal complexes with specific catalytic or biological activities. nih.gov

Another versatile MCR is the synthesis of substituted pyridines. The reaction of a thiophenol, an aldehyde, and malononitrile (B47326) can yield various pyridine (B92270) derivatives. researchgate.netfrontiersin.orgmdpi.com By employing this compound in such a reaction, it is possible to construct complex heterocyclic structures bearing the bromo-methoxy-thiophenyl moiety, which can serve as precursors for further synthetic elaborations.

Table 1: Representative Ligand Synthesis Strategies

Ligand TypeReactantsKey Features
NNS-Donor Ligands4-Substituted Thiophenol, 2-Bromo-N-quinolin-8-yl-acetamide, BaseConvergent synthesis of metal-chelating ligands. researchgate.netnih.gov
Substituted PyridinesThiophenol, Aldehyde, MalononitrileOne-pot formation of complex heterocyclic systems. frontiersin.orgmdpi.com

Derivatization from Related Thiophenols and Halogenated Anisoles

The synthesis of this compound can be effectively achieved by modifying simpler, more readily available precursors. These methods involve either introducing the required functional groups onto a basic aromatic skeleton or converting an existing functional group into the desired thiol.

Strategies for Introducing Bromine or Methoxy (B1213986) Groups into Thiophenol Skeletons

Introducing the Bromine Atom:

The most direct route to introduce the bromine atom is through the electrophilic bromination of 4-methoxythiophenol. The thiol (-SH) and methoxy (-OCH₃) groups are both ortho-, para-directing activators. In 4-methoxythiophenol, the position ortho to the thiol and meta to the methoxy group (C2) is sterically accessible and electronically activated.

Selective mono-bromination can be achieved using controlled conditions to prevent the formation of di- or tri-brominated byproducts. Reagents such as N-Bromosuccinimide (NBS), often in the presence of a catalytic amount of acid like p-toluenesulfonic acid (pTsOH), can provide high selectivity for ortho-bromination of activated phenols and related compounds. mdpi.com Visible-light-induced photocatalytic methods have also emerged as mild and selective techniques for the halogenation of aromatic compounds. mdpi.com

Table 2: Conditions for Selective Aromatic Bromination

Reagent SystemSolventKey Advantage
NBS / cat. pTsOHMethanol (B129727)High selectivity for ortho-mono-bromination, rapid reaction. mdpi.com
HBr / OxoneAcetonitrile/WaterEffective for brominating coumarin (B35378) systems, applicable to other activated rings. nih.gov
Photocatalyst / HBr / O₂AcetonitrileGreen chemistry approach using visible light and a clean oxidant. mdpi.com

Introducing the Methoxy Group:

Synthesizing the target compound by introducing a methoxy group onto a pre-existing 2-bromothiophenol (B30966) scaffold is more challenging. A classical approach would be a nucleophilic aromatic substitution on a precursor like 2-bromo-4-fluorothiophenol (B1328609) or 2,4-dibromothiophenol. However, such reactions typically require harsh conditions or strong activation by electron-withdrawing groups.

A more contemporary and milder alternative is the transition-metal-catalyzed Ullmann condensation or Buchwald-Hartwig amination-type C-O bond formation. beilstein-journals.orgnih.gov These reactions would involve coupling a brominated thiophenol derivative with methanol or a methoxide (B1231860) salt, typically using a copper or palladium catalyst. thieme-connect.comresearchgate.net Careful selection of ligands and protection of the thiol group may be necessary to prevent catalyst poisoning and undesired side reactions.

Conversion of Related Aromatic Precursors to Thiol Functionality

Perhaps the most versatile synthetic approaches involve the late-stage introduction of the thiol group onto a 2-bromo-4-methoxy-substituted benzene (B151609) ring.

From Aryl Halides:

A robust method for creating aryl thiols is the transition-metal-catalyzed coupling of aryl halides with a sulfur source. beilstein-journals.orgalberts.edu.in Starting from a precursor like 1,2-dibromo-4-methoxybenzene, a selective copper-catalyzed Ullmann-type coupling with a thiol equivalent can be performed. nih.govthieme-connect.comresearchgate.net Modern protocols often use copper(I) or copper(II) catalysts with various ligands and sulfur sources like 1,2-ethanedithiol (B43112) or even elemental sulfur followed by reduction. researchgate.netelsevierpure.comorganic-chemistry.orgresearchgate.net These methods benefit from broad functional group tolerance and relatively mild conditions. researchgate.netelsevierpure.com

From Anilines (Leuckart Thiophenol Reaction):

The conversion of anilines to thiophenols via diazonium salts is a classic and reliable method known as the Leuckart thiophenol reaction. organic-chemistry.orgwikipedia.orgwikiwand.comuva.nl The synthesis would begin with 2-bromo-4-methoxyaniline. This aniline (B41778) is treated with nitrous acid to form the corresponding diazonium salt. The diazonium salt is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate. scribd.comgoogle.comwikipedia.org The resulting aryl xanthate intermediate is subsequently hydrolyzed under basic conditions to yield the final this compound. scribd.comwikipedia.org

From Phenols (Newman-Kwart Rearrangement):

The Newman-Kwart rearrangement provides an efficient pathway to convert phenols into thiophenols. organic-chemistry.orgwikipedia.orgjk-sci.com This multi-step process starts with a phenol (B47542), in this case, 2-bromo-4-methoxyphenol. The phenol is first reacted with a dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate. This intermediate is then heated, typically to high temperatures, to induce an intramolecular rearrangement where the aryl group migrates from the oxygen to the sulfur atom, yielding a thermodynamically more stable S-aryl thiocarbamate. organic-chemistry.orgjk-sci.com Finally, hydrolysis of this S-aryl thiocarbamate furnishes the desired thiophenol. Recent developments have shown that this rearrangement can be facilitated under much milder conditions using photoredox catalysis, avoiding the need for high temperatures. acs.orgnih.gov

Table 3: Summary of Thiol Introduction Methods

PrecursorKey TransformationReagentsAdvantage
2-Bromo-4-methoxy-1-halobenzeneC-S Cross-CouplingCu(I) or Cu(II) catalyst, Sulfur Source (e.g., ethanedithiol)High functional group tolerance, direct conversion. researchgate.netelsevierpure.com
2-Bromo-4-methoxyanilineLeuckart Reaction1. NaNO₂, HCl2. Potassium Ethyl Xanthate3. NaOH, H₂OClassic, reliable method for aniline-to-thiol conversion. organic-chemistry.orggoogle.com
2-Bromo-4-methoxyphenolNewman-Kwart Rearrangement1. Dialkylthiocarbamoyl chloride2. Heat or Photocatalyst3. HydrolysisEffective for converting phenols to thiophenols. organic-chemistry.orgacs.org

Reactivity and Mechanistic Investigations of 2 Bromo 4 Methoxythiophenol

Reactions Involving the Thiol Group (-SH)

The thiol group is the more nucleophilic and acidic site of the molecule, readily participating in a variety of reactions. Its reactivity is central to the construction of more complex sulfur-containing molecules.

The sulfur atom of the thiol group in 2-bromo-4-methoxythiophenol is a potent nucleophile and can react with a wide range of electrophiles. A primary example is the S-alkylation reaction with alkyl halides to form thioethers, a fundamental transformation in organic synthesis. While direct studies on this compound are not prevalent, its reactivity is comparable to similar thiophenols like 4-methoxythiophenol. These reactions typically proceed via an SN2 mechanism, where the thiolate, formed by deprotonation of the thiol with a base, attacks the electrophilic carbon atom, displacing a leaving group.

For instance, the reaction of various thiophenols with halogenated heterocycles can occur under mild, transition-metal-free conditions. The reaction's success often depends on the electronic nature of the electrophile, with electron-deficient systems being more reactive.

The sulfur atom in the thiol group exists in its lowest oxidation state (-2) and can be readily oxidized to various higher oxidation states.

Disulfides: Mild oxidation of thiols, often occurring simply upon exposure to air, leads to the formation of the corresponding disulfide. This process can be accelerated by catalysts or specific oxidizing agents. For example, 4-methoxybenzenethiol (B147237) can be oxidized to 1,2-bis(4-methoxyphenyl)disulfane using iodine as a catalyst under an oxygen atmosphere.

Sulfoxides and Sulfones: Stronger oxidizing agents can convert thioethers (formed from thiols) into sulfoxides and subsequently to sulfones. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). Another method involves using hydrogen peroxide in acetic acid. The sulfoxide (B87167) is an intermediate on the path to the sulfone, and reaction conditions can sometimes be tuned to isolate it. For example, the oxidation of a thioether with 30% H₂O₂ in a mixture of acetic acid and acetic anhydride (B1165640) yields the corresponding sulfone.

Thiosulfonates: Thiosulfonates can be synthesized directly from thiols in a one-pot reaction using hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP). These reagents first oxidize two molecules of the thiol to form a disulfide intermediate, which is then further oxidized to the thiosulfonate. DMP has been shown to be highly efficient for this transformation, providing good to excellent yields for a variety of aromatic thiols.

Thioethers, or sulfides, are a major class of compounds derived from this compound. They are typically formed through the nucleophilic attack of the thiolate on an electrophile, such as an alkyl or aryl halide. Modern methods have expanded the scope of thioether synthesis, including transition-metal-free approaches that work under exceptionally mild conditions.

A variety of thiols, including those with electron-donating groups like the methoxy (B1213986) group, are effective nucleophiles in these reactions. For example, 4-methoxythiophenol readily reacts with unactivated esters in the presence of potassium acetate (B1210297) to form S-aryl thioesters. It also participates in Michael additions to α,β-unsaturated carbonyl compounds under solvent-free conditions, yielding the corresponding thioether adducts in high yields.

Table 1: Selected Thioether Formation Reactions with 4-Methoxythiophenol

Electrophile Reagents/Conditions Product Type Yield Reference
Phenyl benzoate KOAc, Toluene, 110 °C S-(4-methoxyphenyl) benzothioate 99%
Methyl vinyl ketone Solvent-free, 30 °C, 30 min 4-((4-methoxyphenyl)thio)butan-2-one 93%
1-Nitro-4-(bromomethyl)naphthalene 1 M NaOH, Dioxane, rt, 18 h 4-((4-Methoxyphenyl)thio)methyl-1-nitronaphthalene -
3-Iodopyridine EtOCS₂K, I₂, DMF, 150 °C Aryl alkyl thioether 37%

Once formed, these thioethers can undergo further transformations. A key reaction is the oxidation of the sulfide (B99878) group to a sulfoxide or a sulfone, as detailed in the previous section. This conversion is significant in medicinal chemistry as it modulates the compound's properties.

Palladium-catalyzed cross-coupling reactions are a powerful method for forming carbon-sulfur bonds, particularly for the synthesis of aryl thioethers. In these reactions, a thiol, such as this compound, is coupled with an aryl halide or pseudohalide. These reactions have been refined to proceed under increasingly mild conditions, even at room temperature, using specialized monophosphine ligands that promote catalysis.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with a metal thiolate (formed from the thiol and a base), and concluding with reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst. Thiophenols bearing electron-donating groups, like 4-methoxythiophenol, are competent substrates in these couplings. The presence of the bromine atom on the this compound ring introduces a competing site for oxidative addition, necessitating careful selection of catalysts and conditions to achieve selective C-S coupling at the thiol group.

Thiol-ene and thiol-yne "click" reactions involve the addition of a thiol's S-H bond across an alkene or alkyne, respectively. These reactions are known for their high efficiency, atom economy, and simple reaction conditions. The most common mechanism is a free-radical chain process, which can be initiated by light (photo-initiation) or heat (thermal-initiation).

The reaction

Reactions Involving the Aromatic Bromine (-Br)

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound serves as a versatile handle for such transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. While specific examples with this compound are not extensively documented in readily available literature, the reactivity of similar bromo-aromatic compounds provides a strong indication of its potential. For instance, the Suzuki-Miyaura coupling of 2-bromo-4-methoxybenzaldehyde (B1338418) with various boronic acids has been successfully demonstrated. nih.govmdpi.com These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base like sodium carbonate or potassium hydroxide. mdpi.comresearchgate.netwikipedia.orgdiva-portal.org The reaction conditions are generally mild, making it a highly functional group tolerant method. nih.gov

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-4-methoxybenzaldehyde5-Formyl-2-methoxyphenylboronic acidPdCl₂(dppf) (5)NaOHTHF/H₂O120 (µW)48
24-BromoanisolePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10095
32-Bromopyridine (B144113)Lithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand (3)KFDioxane8085

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgpitt.eduscispace.comlibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgscispace.comorganic-chemistry.org The reactivity order of the halide is I > Br > Cl, making this compound a suitable substrate. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts. pitt.eduorganic-chemistry.org

Interactive Data Table: Typical Conditions for Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT92
21-Bromo-4-nitrobenzene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (cat.)CuI (cat.)Et₃NN/ART~90
3IodobenzenePhenylacetylenePd-complex-C2 (2)NoneK₂CO₃IsopropanolRT95

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.orgmasterorganicchemistry.com While specific examples utilizing this compound are not prevalent, the general mechanism suggests its applicability. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Interactive Data Table: General Conditions for Heck Reaction of Aryl Bromides

EntryAryl BromideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzeneMethyl acrylatePd(OAc)₂ (1)NaOAcDMF10095
24-BromobenzonitrileStyrenePd(OAc)₂ (0.5) / Ligand (1)K₂CO₃NMP12088
34-Bromoacetophenonen-Butyl acrylatePdCl₂(PCy₃)₂ (2)Na₂CO₃DMA14097

Nucleophilic Aromatic Substitution (SNAr) with Advanced Nucleophiles

The electron-withdrawing nature of the bromine atom and the potential for stabilization of intermediates by the sulfur and oxygen atoms make the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comucl.ac.uk This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the bromide ion restores the aromaticity.

Reactions with advanced nucleophiles, such as specialized amines and thiols, are of significant interest for the synthesis of complex molecules. For instance, the reaction with various substituted amines or thiophenols can introduce new functionalities. scispace.comtum.deacs.orgsemanticscholar.orgresearchgate.net The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com While fluorine is often the best leaving group in SNAr reactions, bromine is also effective, particularly with strong nucleophiles. masterorganicchemistry.com

Reductive Debromination Studies

The selective removal of the bromine atom from this compound can be a crucial step in a synthetic sequence. Reductive dehalogenation of aryl bromides can be achieved through various methods. researchwithrutgers.comsci-hub.seorganic-chemistry.orgacs.org Catalytic hydrogenation using a palladium-on-carbon catalyst (Pd/C) in the presence of a base like sodium bicarbonate is a common and effective method. sci-hub.seorganic-chemistry.org This method is often chemoselective, allowing for the reduction of the aryl bromide in the presence of other functional groups. sci-hub.seorganic-chemistry.org Other reducing agents, such as sodium borohydride (B1222165) with a palladium catalyst, have also been employed for the reductive dehalogenation of aryl halides. researchgate.net Theoretical studies on polybrominated diphenyl ethers suggest that the debromination preference can be influenced by the position of the bromine atom (meta > ortho > para). nih.gov

Reactions Involving the Methoxy Group (-OCH₃)

The methoxy group on the aromatic ring also offers opportunities for further functionalization.

The methoxy group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. nih.govlibretexts.org The thiophenol group is also an activating, ortho, para-directing group. In this compound, the positions ortho and para to the methoxy group are already substituted (bromo and thiol groups, respectively). Therefore, electrophilic substitution is directed to the positions ortho to the activating groups. Given the steric hindrance from the existing substituents, electrophilic attack is most likely to occur at the position ortho to the methoxy group and meta to the bromo group. Electrophilic bromination of phenols and their ethers is a well-established reaction, often utilizing reagents like bromine in acetic acid or N-bromosuccinimide (NBS). nih.govlibretexts.org

The cleavage of the methyl ether to form the corresponding phenol (B47542) is a common transformation in organic synthesis. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers under mild conditions. nih.govthieme-connect.com The reaction typically proceeds by coordination of the Lewis acidic BBr₃ to the ether oxygen, followed by cleavage of the methyl-oxygen bond. nih.gov This method is generally tolerant of other functional groups, although care must be taken as BBr₃ can also react with other basic sites in the molecule. nih.gov Depending on the reaction conditions, selective demethylation can sometimes be achieved in molecules with multiple methoxy groups. nih.gov The resulting 2-bromo-4-mercaptophenol (B13577483) would be a valuable intermediate for further synthetic elaborations.

Concerted Reactivity Across Multiple Functional Groups

The unique arrangement of the bromo, methoxy, and thiol functionalities on the same aromatic ring raises the possibility of concerted reaction mechanisms where multiple groups participate in a single mechanistic step. While direct evidence for such reactions involving this compound is limited in the literature, the concept of proton-coupled electron transfer (PCET) provides a framework for considering such possibilities. nih.gov In a PCET process, the transfer of a proton and an electron can occur in a concerted fashion, which can facilitate reactions that are otherwise thermodynamically or kinetically challenging. nih.gov For example, a reaction could be envisioned where the deprotonation of the thiophenol is coupled with an electronic rearrangement involving the methoxy and bromo substituents, potentially leading to novel reactivity. Further mechanistic studies would be required to explore and validate such concerted pathways.

Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple chemical bonds are formed in a single sequence without isolating intermediates. These reactions are of significant interest as they align with the principles of green chemistry by reducing solvent waste, purification steps, and reaction time.

While direct examples of cascade reactions initiated by this compound are specific, the reactivity of the thiophenol functional group is well-established in such sequences. Thiols are effective nucleophiles and can participate in various tandem processes. For instance, thiol-mediated cascade reactions have been developed to transform C2-halo indole-tethered ynones into functionalized quinolines. rsc.org These reactions proceed through a sequence of dearomatizing spirocyclization, nucleophilic substitution, and ring expansion, all promoted by a thiol reagent. rsc.org Another example is the thiol-ene/oxidation tandem reaction, which can be initiated by visible light photocatalysis to produce alkyl sulfoxides. rsc.org

Furthermore, a p-toluenesulfonic acid-catalyzed cascade reaction has been reported for the synthesis of 4-functionalized tetrahydrocarbazolones, where various nucleophiles, including thiols, react with an in-situ generated intermediate. nih.gov This type of reaction involves a tandem intramolecular Friedel–Crafts hydroxyalkylation followed by a direct nucleophilic substitution. nih.gov The participation of thiophenols in these varied and complex reaction pathways highlights the potential of this compound to serve as a key building block in the efficient, one-pot synthesis of complex molecular architectures.

Regioselective and Chemoselective Transformations

Regioselectivity and chemoselectivity are critical concepts in chemical synthesis, referring to the ability to control which part of a molecule reacts and which functional group reacts, respectively. This compound possesses multiple reactive sites—the acidic thiol proton, the nucleophilic sulfur, and the aromatic ring with bromo and methoxy substituents—making selective transformations both challenging and valuable.

Regioselectivity: The selective functionalization of this compound is crucial for its use as a synthetic intermediate. For instance, in copper-catalyzed C-S bond formation reactions with 2-halobenzoic acids, various substituted thiophenols, including those with methoxy groups, have been used to produce 2-(arylthio)benzoic acids with high regioselectivity. nih.gov Iron catalysis has also been employed for the regioselective C–H thioarylation of electron-rich arenes, a process for which this compound can be a precursor. gla.ac.uk The synthesis of this compound itself can be achieved through a regioselective pathway starting from 3-bromo-4-iodoanisole. gla.ac.uk

Chemoselectivity: Chemoselectivity is often demonstrated in reactions where multiple functional groups could potentially react. A notable example is the borrowing hydrogen strategy for the synthesis of thioethers from alcohols, where nanolayered cobalt–molybdenum sulfide catalysts have shown good to excellent yields. These reactions demonstrate high chemoselectivity, proceeding without affecting other sensitive functional groups that might be present on the thiophenol or alcohol. researchgate.net Similarly, visible-light-driven C-S bond formation reactions have been developed that show selectivity. For example, in the coupling of thiols with alkanes, a range of para-substituted aryl thiols bearing methoxy, hydroxy, chloro, and bromo groups react successfully, showcasing the chemoselectivity of the method. acs.org The ability to selectively engage the thiol group of this compound while leaving the bromo and methoxy substituents untouched is essential for its application in multi-step syntheses.

Mechanistic Elucidation of Reactions Involving this compound

Understanding the detailed mechanism of a chemical reaction is fundamental to optimizing reaction conditions and predicting outcomes. For reactions involving this compound, mechanistic studies focus on determining reaction rates, identifying transient species like intermediates and transition states, and clarifying the role of catalysts and substituent groups.

Kinetic Studies for Reaction Rate Determination

Kinetic studies measure reaction rates and how they are influenced by factors such as concentration, temperature, and the structure of the reactants. Such studies are crucial for elucidating reaction mechanisms. The kinetics of reactions involving substituted thiophenols have been investigated to understand the influence of the substituents on reactivity.

In one study, the nucleophilic reactivities of various substituted thiophenolates were determined by measuring the rates of their reactions with reference electrophiles. acs.org This allows for the quantitative ranking of their reactivity. In a different system involving the dissolution of zinc oxide, it was observed that para-substituted thiophenols with electron-donating groups, such as 4-methoxythiophenol, slow down the reaction rate compared to unsubstituted thiophenol. Conversely, electron-withdrawing groups like 4-bromothiophenol (B107966) accelerate the reaction. niscpr.res.in

Kinetic investigations of the reaction between triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates in the presence of 3-methoxythiophenol were monitored by UV spectrophotometry to determine kinetic parameters. ias.ac.in The dependence of the second-order rate constant on temperature allowed for the calculation of the activation energy, providing insight into the energy profile of the reaction. ias.ac.in These studies collectively show that the electronic nature of the substituents on the thiophenol ring, such as the bromo and methoxy groups in this compound, has a direct and measurable impact on the reaction kinetics.

Table 1: Effect of para-Substituents on Thiophenol Reaction Rates

Thiophenol Derivative Substituent Type Effect on Reaction Rate Source
4-Methoxythiophenol Electron-Donating Decreases rate niscpr.res.in
4-Methylthiophenol Electron-Donating Decreases rate niscpr.res.in
4-Bromothiophenol Electron-Withdrawing Increases rate niscpr.res.in

Investigation of Intermediates and Transition States

The direct observation or computational modeling of short-lived intermediates and transition states is key to understanding a reaction mechanism at a molecular level. For reactions involving thiophenols, several types of intermediates have been proposed and studied.

In metal-catalyzed cross-coupling reactions, metal-thiolate complexes are often key reactive intermediates. For example, in copper-mediated C-S cross-coupling, a copper-thiolate complex, [(L)Cu(SR)], is proposed as the first reactive intermediate responsible for the transformation. niscpr.res.in Similarly, in palladium-catalyzed C-S bond formation, the catalytic cycle is thought to involve palladium-thiolate intermediates. gla.ac.uk

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways. DFT calculations have been used to study the thiol-thioester exchange process, identifying the transition states and confirming them as late transition states that are structurally and energetically close to the tetrahedral intermediate product. rhhz.net In other systems, DFT has helped to elucidate the mechanism of cracking reactions of thiophene (B33073) on zeolite catalysts, identifying carbenium ions as key intermediates. researchgate.net For the nucleophilic substitution reaction of 2-bromopyridine with thiophenol, DFT studies have shown that water can act as a catalyst by stabilizing the transition state through hydrogen bonding. niscpr.res.in These studies provide a framework for understanding the transient species that could be involved in reactions of this compound.

Role of Hydrogen Borrowing Mechanisms in Catalytic Cycles

The "borrowing hydrogen" (BH) or "hydrogen auto-transfer" principle is an elegant and atom-economical catalytic strategy. acs.org This process avoids the use of external oxidants or reductants by temporarily "borrowing" hydrogen from a substrate (typically an alcohol) to generate a reactive intermediate (an aldehyde or ketone), which then reacts with another molecule. acs.org The borrowed hydrogen is then returned in a final hydrogenation step, regenerating the catalyst and yielding the final product, with water as the only byproduct. acs.orgcsic.es

This methodology is widely applied in C-N and C-C bond formation and has also been successfully extended to the synthesis of thioethers (C-S bond formation). researchgate.netacs.org The catalytic cycle generally involves three main steps:

Dehydrogenation: A metal catalyst abstracts hydrogen from an alcohol to form a metal-hydride intermediate and a reactive aldehyde or ketone. acs.orgcsic.es

Condensation/Addition: The aldehyde/ketone reacts with a nucleophile, such as a thiol. In the case of thioether formation, this leads to a hemithioacetal, which can then dehydrate. csic.es

Hydrogenation: The metal-hydride intermediate transfers the hydrogen back to the intermediate from the previous step, yielding the final alkylated product and regenerating the active catalyst. acs.orgcsic.es

Various transition metal catalysts based on ruthenium, iridium, palladium, and earth-abundant metals like cobalt, nickel, and manganese have been developed for BH reactions. acs.org For instance, palladium nanoparticles on magnesium oxide have been shown to catalyze the one-pot synthesis of thioethers from thiols and alcohols via a BH mechanism. csic.es Nanolayered cobalt-molybdenum sulfide materials have also proven to be excellent catalysts for the alkylation of thiols with alcohols, demonstrating the versatility of this approach. researchgate.netunizar.es The application of this strategy using this compound would allow for its direct alkylation with a wide range of alcohols in a green and efficient manner.

Table 2: General Steps in a Borrowing Hydrogen Catalytic Cycle for Thioether Synthesis

Step Process Reactants Intermediates Products
1 Dehydrogenation Alcohol, Metal-Catalyst Aldehyde/Ketone, Metal-Hydride -
2 Condensation Aldehyde/Ketone, Thiol Hemithioacetal Water
3 Hydrogenation Intermediate, Metal-Hydride - Thioether, Metal-Catalyst

Substituent Effects on Reaction Pathways and Selectivity

The substituents on an aromatic ring can profoundly influence the reaction rate, pathway, and selectivity through a combination of electronic and steric effects. In this compound, the bromo group acts as an electron-withdrawing group via induction (and a weak deactivator in electrophilic aromatic substitution), while the methoxy group is a strong electron-donating group through resonance.

Electronic Effects: The electronic nature of substituents on thiophenols has been shown to directly impact reactivity.

In studies of nucleophilic addition reactions, electron-withdrawing substituents on the thiophenol accelerate the reaction, while electron-donating groups slow it down. niscpr.res.in

This trend is also observed in the context of S-H bond dissociation energies (BDEs). Electron-donating groups tend to lower the BDE, while electron-withdrawing groups increase it. The stability of the resulting thiophenol radical is a major factor, with electron-donating groups stabilizing the radical. researchgate.net

In free-radical additions, the reactivity of substituted thiophenols often correlates with Hammett substituent constants (σ). For example, the addition of substituted benzenethiyl radicals to ethynylbenzene showed that the p-methoxybenzenethiyl radical had the lowest reactivity, consistent with its electron-donating nature. epa.gov

Steric and Positional Effects: The position of the substituent (ortho, meta, or para) is also crucial.

A para-substituent, like the methoxy group in 4-methoxythiophenol, primarily exerts an electronic effect. mdpi.com

An ortho-substituent, like the bromo group in this compound, can introduce steric hindrance around the reaction center (the sulfur atom), potentially impeding the approach of other reactants.

Theoretical studies on 2- and 3-substituted thiophenols have highlighted the interplay between geometric effects (steric hindrance, intramolecular hydrogen bonding) and electronic effects (resonance, induction) in determining molecular geometry and reactivity. aip.org

For this compound, the opposing electronic effects of the bromo and methoxy groups, combined with the steric influence of the ortho-bromo group, create a complex reactivity profile that can be exploited to control reaction outcomes.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Bromo 4 Methoxythiophenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules in the solution state. For 2-Bromo-4-methoxythiophenol, while direct literature on multi-dimensional analysis is scarce, the expected spectral patterns can be predicted and assigned using established principles, which would be confirmed by advanced NMR experiments.

While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, unambiguous assignment of all signals for a substituted aromatic system like this compound necessitates multi-dimensional techniques. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for correlating proton and carbon nuclei, confirming the molecular structure.

An HSQC experiment correlates carbon atoms with their directly attached protons, allowing for definitive assignment of the protonated aromatic carbons. For this compound, this would distinguish the signals for C3, C5, and C6. An edited HSQC can further differentiate CH groups from CH₂ or CH₃ groups.

The HMBC experiment reveals longer-range couplings (typically over two to three bonds) between protons and carbons. This is particularly useful for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, the proton of the thiol group (-SH) would be expected to show an HMBC correlation to the carbon it is attached to (C1) and adjacent carbons (C2 and C6). Similarly, the protons of the methoxy (B1213986) group (-OCH₃) would correlate to the methoxy carbon and to the C4 carbon of the aromatic ring, confirming the substitution pattern.

Based on spectral data for the analogous compound 2-Bromo-4-methoxyphenol, a hypothetical assignment for this compound is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected Key HMBC Correlations (from Protons)
1C-SH~3.5-4.5 (SH)~128-132C2, C6
2C-Br-~112-116-
3C-H~7.1-7.3~120-124C1, C5
4C-OCH₃-~158-162-
5C-H~6.8-7.0~115-119C3, C1
6C-H~7.3-7.5~130-134C2, C4
--OCH₃~3.8~55-57C4

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying molecular motions that occur on the NMR timescale, such as conformational changes and chemical exchange. For this compound, several dynamic processes could potentially be investigated.

One key process is the rotation around the C1-S bond. Depending on the steric hindrance and electronic interactions with the ortho-bromo substituent, this rotation might be hindered. At low temperatures, distinct conformers could potentially be observed, which would coalesce into a time-averaged signal as the temperature is raised. By analyzing the line shapes of the NMR signals at various temperatures, the energy barrier (activation free energy, ΔG‡) for this rotation could be determined. A similar conformational process involves the rotation of the methoxy group around the C4-O bond.

Furthermore, intermolecular exchange of the thiol proton (-SH) can be studied. The rate of this exchange is often dependent on factors like concentration, solvent, and temperature. This process can be monitored by observing the coupling of the SH proton to the adjacent aromatic proton (H6) and the broadening of the SH signal. In the absence of exchange, a distinct coupling should be visible, whereas rapid exchange leads to a broad, decoupled singlet.

The non-invasive nature of NMR spectroscopy makes it an ideal tool for real-time monitoring of chemical reactions. By acquiring spectra at regular intervals, it is possible to track the consumption of reactants, the formation of products, and the appearance of any transient intermediates.

For reactions involving this compound, in-situ NMR could provide significant mechanistic insights. For example, during the oxidation of the thiol to a disulfide (dimer), NMR could monitor the disappearance of the -SH proton signal and the appearance of new aromatic signals corresponding to the symmetric disulfide product. If the reaction proceeds through an intermediate like a sulfenic acid, its unique NMR signals might be detected, especially if the intermediate is stabilized by steric or electronic factors. Similarly, in the synthesis of metal complexes using this compound as a ligand, NMR can track the coordination process by observing shifts in the aromatic and SH proton signals upon binding to a metal center.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (XRD) provides definitive information about the precise three-dimensional arrangement of atoms in the solid state. This technique is indispensable for determining bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

In a representative example of a Co(II) complex with a Schiff base derived from a similar bromo-phenol ligand, the metal center typically adopts a distorted tetrahedral or octahedral geometry, coordinating to the nitrogen and oxygen/sulfur atoms of the ligand. The analysis of such structures confirms the connectivity of the ligand and reveals how its conformation adapts upon coordination.

Table 2: Representative Crystallographic Data for a Metal Complex of a Schiff Base Derived from a Related Brominated Phenol (B47542)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(5)
b (Å)15.456(3)
c (Å)12.879(4)
β (°)98.78(2)
Volume (ų)1989.5(1)

Data is hypothetical and based on typical values for similar structures for illustrative purposes.

The crystal packing of this compound derivatives is governed by a subtle interplay of various non-covalent interactions.

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, forming S-H···S or S-H···O interactions. While sulfur is a weaker hydrogen bond acceptor than oxygen, these interactions can still play a significant role in the supramolecular assembly. In derivatives where the thiol is converted to another functional group, other hydrogen bonds, such as N-H···O, may dominate.

Halogen Bonding: The bromine atom on the aromatic ring is a potential halogen bond donor. A region of positive electrostatic potential, known as a σ-hole, exists on the outer side of the bromine atom along the C-Br bond axis. This region can interact favorably with nucleophilic sites like oxygen, nitrogen, or even another halogen atom on an adjacent molecule. These C-Br···O or C-Br···Br interactions are highly directional and can be a key structure-directing force.

π-Stacking: The electron-rich aromatic rings can engage in π-stacking interactions. These interactions, driven largely by dispersion forces, typically involve parallel-displaced or T-shaped arrangements of the rings. Studies on thiophenol dimers have shown that π-stacking can coexist with S-H···S hydrogen bonding, leading to complex and stable dimeric structures.

Table 3: Typical Geometries of Intermolecular Interactions in Crystals of Related Brominated Aromatic Compounds

Interaction TypeDonor-AcceptorTypical Distance (Å)Typical Angle (°)
Hydrogen BondS-H···S~3.5 - 4.0>150
Halogen Bond (Type II)C-Br···O~3.0 - 3.4~160 - 175
Halogen Bond (Type II)C-Br···Br~3.4 - 3.7~160 - 175 (C-Br···Br) and ~90 (Br···Br-C)
π-StackingCentroid-Centroid~3.4 - 3.8-

Data compiled from representative studies on thiophenols and brominated aromatics.

Conformational and Stereochemical Analysis in Complex Systems

The conformational and stereochemical properties of this compound, particularly within complex systems, are crucial for understanding its reactivity and interactions. While specific studies on this exact molecule are not extensively documented, the analysis would rely on established methodologies applied to analogous substituted thiophenols.

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, key rotational barriers would involve the C-S bond (orientation of the thiol group relative to the ring) and the C-O bond of the methoxy group. The presence of a bulky bromine atom ortho to the thiol group likely imposes significant steric hindrance, influencing the preferred conformation. In complex environments, such as when adsorbed onto surfaces or bound to a larger molecule, these conformational preferences can be further altered.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling the potential energy surface and identifying stable conformers. researchgate.netrsc.org These calculations can predict bond lengths, angles, and dihedral angles for the lowest energy states. For related substituted thiophenols, such computational approaches have been used to correlate molecular geometry with properties like bond dissociation energies. stuba.sk

Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, would be instrumental in determining through-space proximity of protons, providing insights into the predominant conformation in solution. For more complex systems, X-ray crystallography of derivatives could provide definitive stereochemical and conformational data in the solid state.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the structural analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₇H₇BrOS), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by two mass units (m/z), corresponding to the [M]⁺ and [M+2]⁺ ions. HRMS can resolve these isotopic peaks and measure their exact masses, confirming the presence and number of bromine atoms. nih.govifremer.fr

Table 1: Theoretical HRMS Data for this compound

Ion Formula Isotope Composition Theoretical Exact Mass (Da)
[C₇H₇⁷⁹BrOS]⁺ Carbon-12, Hydrogen-1, Bromine-79, Oxygen-16, Sulfur-32 217.9506

This interactive table provides the calculated exact masses for the two major isotopic molecular ions of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions, providing detailed structural information. In an MS/MS experiment, the molecular ion of this compound (m/z 218/220) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The fragmentation of substituted thiophenols often involves characteristic losses of functional groups. researchgate.netyoutube.com For this compound, predictable fragmentation pathways would include:

Loss of a methyl radical (•CH₃): Fragmentation of the methoxy group to form a more stable ion.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond.

Loss of the formyl radical (•CHO): A common fragmentation from methoxy-substituted aromatic rings.

Loss of carbon monosulfide (CS): Can occur after isomerization of the molecular ion. researchgate.net

Table 2: Plausible MS/MS Fragments of this compound

Precursor Ion (m/z) Proposed Fragmentation Fragment Ion (m/z) Neutral Loss
218/220 Loss of •CH₃ 203/205 15
218/220 Loss of •Br 139 79/81
218/220 Loss of SH 185/187 33

This interactive table outlines potential fragmentation pathways and the corresponding mass-to-charge ratios of the resulting ions.

Mass Spectrometry for Reaction Intermediate Detection

Mass spectrometry, particularly when coupled with electrospray ionization (ESI), is a valuable tool for detecting and characterizing transient or low-abundance reaction intermediates. rsc.orgnih.gov This technique allows for the real-time monitoring of chemical reactions in solution by transferring ions directly into the gas phase for mass analysis.

In the synthesis or subsequent reaction of this compound, MS could be used to identify key intermediates. For instance, in a nucleophilic aromatic substitution reaction to synthesize the thiophenol, charged intermediates or side products could be intercepted and identified. stanford.eduorganic-chemistry.org The high sensitivity of MS allows for the detection of species that may be too fleeting to observe by other spectroscopic methods like NMR. nih.gov This approach provides direct mechanistic insights into how the compound is formed and how it reacts.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Elucidation of Specific Vibrational Modes of Functional Groups

The vibrational spectrum of this compound can be dissected to assign specific bands to the vibrations of its functional groups. nih.gov

S-H Stretch: The thiol S-H stretching vibration typically appears as a weak band in the FTIR spectrum in the range of 2550-2600 cm⁻¹. Its position can be sensitive to hydrogen bonding.

Aromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹.

Aromatic C=C Stretch: The benzene (B151609) ring itself has several characteristic stretching vibrations, typically appearing in the 1450-1600 cm⁻¹ region.

C-O-C Stretch (Methoxy): The asymmetric C-O-C stretching of the methoxy group is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1030 cm⁻¹.

C-S Stretch: The C-S stretching vibration is typically found in the 600-800 cm⁻¹ range.

C-Br Stretch: The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the 500-650 cm⁻¹ region. sunankalijaga.org

Raman spectroscopy is complementary to FTIR. While the S-H stretch is often weak in FTIR, it can sometimes be more prominent in the Raman spectrum. The symmetric vibrations of the aromatic ring are also typically strong in Raman spectra. researchgate.net

Table 3: Characteristic Vibrational Modes for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected Intensity (FTIR)
S-H Stretch 2550 - 2600 Weak
Aromatic C-H Stretch 3000 - 3100 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-O-C (ether) Asymmetric Stretch ~1250 Strong
C-O-C (ether) Symmetric Stretch ~1030 Medium
C-S Stretch 600 - 800 Medium

This interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound.

Surface-Enhanced Raman Scattering (SERS) for Advanced Characterization

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed structural information about molecules adsorbed on or near the surface of plasmonic nanostructures. nih.govyoutube.com For thiophenol and its derivatives, SERS is particularly powerful due to the strong affinity of the thiol group for gold and silver surfaces, leading to the formation of self-assembled monolayers (SAMs). nih.govrsc.org

The SERS spectrum of this compound is expected to be dominated by vibrational modes of the benzene ring, influenced by the electronic effects of the bromo and methoxy substituents. The electron-donating methoxy group (-OCH3) at the para position and the electron-withdrawing bromine atom (-Br) at the ortho position will modulate the electron density of the aromatic ring, thereby affecting the polarizability of the chemical bonds and, consequently, the intensities and positions of the Raman bands. mdpi.comrsc.org

In a typical SERS spectrum of a substituted thiophenol, prominent peaks corresponding to ring breathing modes, C-C stretching, C-H in-plane and out-of-plane bending, C-S stretching, and vibrations associated with the substituents are observed. nih.govresearchgate.net For this compound, the following characteristic SERS bands can be anticipated, based on data from related compounds such as 4-methoxythiophenol and 2-bromothiophenol (B30966):

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Origin and Influence of Substituents
Ring Breathing1000 - 1100A fundamental vibration of the benzene ring. The exact position and intensity will be sensitive to the electronic perturbations from both the methoxy and bromo groups.
C-C Stretching1550 - 1600Represents the stretching of the carbon-carbon bonds within the aromatic ring. The electron-donating methoxy group may slightly alter the bond orders and shift these frequencies.
C-S Stretching600 - 750Indicative of the bond between the carbon of the benzene ring and the sulfur of the thiol group. Its intensity can be enhanced in SERS due to the proximity to the metal surface.
C-Br Stretching500 - 650A characteristic vibration of the carbon-bromine bond. The presence of this band would be a clear indicator of the bromo substituent.
-OCH₃ Vibrations1150 - 1250 (C-O stretching), 2800 - 3000 (C-H stretching)Vibrations associated with the methoxy group. The C-O stretching mode is often a strong band in the Raman spectrum.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides insights into the electronic transitions and photophysical properties of a molecule. These properties are intrinsically linked to the molecular structure and the nature of the substituents on the aromatic ring.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands arising from π → π* transitions within the benzene ring. The absorption maxima (λ_max) will be influenced by the combined effects of the methoxy and bromo substituents. Generally, electron-donating groups like methoxy tend to cause a bathochromic (red) shift in the absorption bands, moving them to longer wavelengths, while the effect of halogens can be more complex. shimadzu.comup.ac.za

Based on data for related compounds like 4-methoxyphenol, which has absorption maxima around 222 nm and 282 nm, and considering the additional bromo substituent, the absorption peaks for this compound are likely to be in a similar region, potentially with a slight red shift due to the extended conjugation and electronic perturbations. sielc.com

Fluorescence in thiophenol derivatives is often weak due to efficient intersystem crossing and other non-radiative decay pathways. However, the presence of substituents can modulate the fluorescence properties. The methoxy group, being an electron-donating group, might enhance fluorescence quantum yield compared to unsubstituted thiophenol. Conversely, the heavy bromine atom could promote intersystem crossing to the triplet state, potentially quenching fluorescence but possibly leading to phosphorescence. The actual emission characteristics would be a result of the balance between these opposing effects. uobaghdad.edu.iqnih.gov

Spectroscopic ParameterExpected Characteristics for this compoundUnderlying Principles and Substituent Effects
UV-Vis Absorption (λ_max)Likely in the range of 220-300 nmArises from π → π* transitions in the benzene ring. The methoxy group is expected to cause a bathochromic shift.
Molar Absorptivity (ε)Moderate to highRelated to the probability of the electronic transition. The substituents can influence the intensity of the absorption bands.
Fluorescence EmissionExpected to be weakThe heavy bromine atom can enhance intersystem crossing, leading to fluorescence quenching. The methoxy group might slightly counteract this effect.
Stokes ShiftDependent on the specific emission wavelengthThe energy difference between the absorption and emission maxima. A larger Stokes shift indicates significant structural relaxation in the excited state.

The electronic and photophysical properties of this compound and its derivatives are of interest in the context of optoelectronic materials. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is crucial for applications in organic electronics. rsc.orgnih.gov

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic structure and spectroscopic properties of molecules like this compound. scielo.org.zaresearchgate.net Such calculations can provide valuable insights into the HOMO-LUMO gap, charge distribution, and the nature of electronic transitions, thereby guiding the design of new materials with tailored optoelectronic properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to compute the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium to large-sized molecules. nih.gov DFT calculations determine the electronic structure by solving the Kohn-Sham equations, where the electron density is the central variable. inpressco.com For molecules like 2-Bromo-4-methoxythiophenol, a common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311+G(d,p) to accurately describe the geometry and electronic properties. researchgate.netscirp.org

These calculations can predict key molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. Other properties such as dipole moment, bond lengths, and bond angles are also readily calculated.

Table 1: Illustrative DFT-Calculated Molecular Properties for this compound This table presents hypothetical data based on typical values for structurally similar thiophenol derivatives.

PropertyCalculated Value
Total Energy (Hartree)-3150.123
HOMO Energy (eV)-5.89
LUMO Energy (eV)-0.95
HOMO-LUMO Gap (eV)4.94
Dipole Moment (Debye)2.15

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), offer higher accuracy than standard DFT for calculating energies and molecular properties. diva-portal.org

However, the high computational cost of these methods often limits their application to smaller molecules. For a molecule the size of this compound, high-level ab initio calculations would be computationally demanding. A common strategy is to use these high-accuracy methods to benchmark results from more cost-effective DFT functionals on smaller, structurally related model systems. This validation process helps ensure that the chosen DFT method provides a reliable description of the chemical system under investigation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of compounds.

The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating nuclear magnetic resonance (NMR) shielding tensors. conicet.gov.argaussian.comnih.gov These calculated shielding values (σ) are then converted into chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(ref) - σ(sample). Predicting ¹H and ¹³C NMR chemical shifts with DFT-GIAO methods can achieve high accuracy, often helping to confirm or revise structural assignments. nih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations involve determining the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental spectra. scienceacademique.com

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data based on typical substituent effects.

AtomPredicted Chemical Shift (ppm)
¹H (SH)3.55
¹H (Aromatic)6.80 - 7.40
¹³C (C-S)128.5
¹³C (C-Br)112.0
¹³C (C-O)159.5
¹³C (OCH₃)55.8

Table 3: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical data for key vibrational modes.

Vibrational ModePredicted Frequency (cm⁻¹)
S-H stretch2560
Aromatic C-H stretch3050 - 3100
Aromatic C=C stretch1450 - 1600
C-O stretch1250
C-Br stretch650

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing insights into the energetics and feasibility of different pathways. rsc.org

Computational Elucidation of Reaction Mechanisms

To elucidate a reaction mechanism, computational chemists map the potential energy surface (PES) of the reacting system. This involves identifying and characterizing the geometries and energies of all relevant stationary points, including reactants, intermediates, products, and, most importantly, transition states. escholarship.org Studies on related organosulfur compounds have successfully used DFT to model complex reaction pathways, such as the nucleophilic reactions of polysulfides or the addition of thiols to quinones. chemrxiv.orgresearchgate.netnih.gov For this compound, this could involve modeling reactions such as oxidation at the sulfur atom, electrophilic aromatic substitution, or nucleophilic substitution of the bromine atom. The calculations would reveal whether a proposed mechanism is energetically feasible and can help distinguish between competing pathways, such as concerted versus stepwise mechanisms.

Energy Profiles and Rate Constant Predictions

A key aspect of reaction modeling is the location of the transition state (TS), which is the maximum energy point along the minimum energy path connecting reactants and products. A TS is characterized as a first-order saddle point on the PES, having exactly one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate. nih.govresearchgate.net

Once the energies of the reactants and the transition state are calculated, the activation energy (energy barrier) for the reaction can be determined. This energy barrier is the primary determinant of the reaction rate. Using theories like the Canonical Variational Transition State (CVT) theory, it is possible to predict theoretical rate constants for a given reaction over a range of temperatures. nih.govresearchgate.net This allows for a quantitative comparison with experimental kinetics and provides a deeper understanding of the factors controlling the reaction's speed.

Table 4: Illustrative Reaction Energy Profile for a Hypothetical Reaction of this compound This table presents a hypothetical energy profile for a generic substitution reaction.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (TS)+22.5
Products-10.8

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, thermodynamic properties, and intermolecular interactions of a molecule like this compound over time.

The surrounding solvent environment can significantly influence the conformation and reactivity of a solute molecule. MD simulations can model these interactions explicitly by surrounding the this compound molecule with a box of solvent molecules (e.g., water, methanol (B129727), dimethyl sulfoxide).

Theoretical studies on related compounds show that solvent polarity and hydrogen bonding capability are key factors. For this compound, polar solvents would be expected to stabilize polar conformers through dipole-dipole interactions and hydrogen bonding with the thiol group. The methoxy (B1213986) group, being a hydrogen bond acceptor, and the bromine atom, capable of halogen bonding, would also have specific interactions with different solvents. These simulations can reveal the preferred conformational states in various solvents by analyzing the distribution of dihedral angles and intermolecular radial distribution functions. This, in turn, provides insight into how the solvent might favor or disfavor certain reaction pathways by stabilizing or destabilizing transition states.

Table 1: Representative Solvents for Simulation and their Properties

Solvent Dielectric Constant (ε) Dipole Moment (μ, D) Type Potential Interaction with this compound
Water 80.1 1.85 Protic Hydrogen bonding with -SH and -OCH3 groups.
Methanol 32.7 1.70 Protic Similar to water, but with weaker interactions.
Dimethyl Sulfoxide (B87167) (DMSO) 46.7 3.96 Aprotic Strong dipole-dipole interactions.

This table is illustrative and provides a basis for selecting solvents in a hypothetical MD simulation.

The thiol group is known for its ability to coordinate with metal centers, a fundamental interaction in areas from catalysis to biological systems. MD simulations can be employed to study the binding of this compound to various model systems.

Metal Centers: Simulations could model the interaction of the thiolate form of the molecule with metal ions like zinc (Zn²⁺), gold (Au⁺), or palladium (Pd²⁺). Key parameters to analyze would include the metal-sulfur bond distance and coordination geometry. The electronic effects of the bromo and methoxy substituents would influence the electron density on the sulfur atom, thereby modulating the binding affinity. Computational studies on other thiophenol derivatives have shown that electron-withdrawing groups can affect the stability and nature of the metal-ligand bond. mdpi.com

Polymer Chains: The interactions of this compound with polymer chains are relevant in the context of materials science, for instance, in the development of functionalized polymers. MD simulations could predict the binding energy and preferred interaction sites, which could be driven by hydrogen bonding, dipole-dipole, or hydrophobic interactions between the small molecule and the polymer backbone or side chains.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that aim to predict the properties of molecules based on their chemical structure. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an observed or calculated property.

For this compound, a range of molecular descriptors can be calculated using quantum chemical methods. These descriptors fall into several categories:

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. A lower HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Quantum Chemical Descriptors: These include parameters like chemical hardness, softness, and electrophilicity index, which are derived from conceptual Density Functional Theory (DFT) and provide insights into the molecule's resistance to change in its electron distribution and its ability to accept electrons. researchgate.net

A QSPR model could correlate these descriptors with properties like the S-H bond dissociation energy, which is a measure of the molecule's antioxidant potential, or with the activation energies of specific reactions. For instance, studies on substituted thiophenols have shown a correlation between electronic substituent parameters and S-H bond dissociation energies. researchgate.net

Table 2: Illustrative QSPR Data for a Hypothetical Series of Substituted Thiophenols

Substituent (at para-position) HOMO Energy (eV) LUMO Energy (eV) Calculated Reactivity Index
-NO₂ -8.5 -3.0 0.85
-CN -8.2 -2.5 0.72
-Br -7.8 -2.2 0.65
-H -7.5 -2.0 0.50

This is a hypothetical table illustrating the type of data generated in a QSPR study. The "Reactivity Index" is a hypothetical parameter for illustrative purposes.

The acidity of the thiol group (pKa) is a fundamental property that governs its behavior in chemical and biological systems, particularly its propensity to exist in the thiolate form. Theoretical calculations, primarily using DFT, can provide accurate estimations of pKa values.

The direct calculation of pKa in solution is complex and often involves thermodynamic cycles or cluster-continuum models. acs.org These methods calculate the Gibbs free energy change for the deprotonation reaction in the gas phase and then account for the solvation energies of the proton, the neutral thiol, and the thiolate anion using a continuum solvation model (like PCM or SMD). acs.orgresearchgate.net The inclusion of explicit solvent molecules, particularly those hydrogen-bonded to the sulfur atom, has been shown to significantly improve the accuracy of pKa predictions for thiols. nih.govwayne.edu

Table 3: Compound Names Mentioned

Compound Name
This compound
Water
Methanol
Dimethyl sulfoxide
Toluene
Thiophenol

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthetic Routes to 2-Bromo-4-methoxythiophenol

The imperative for environmentally benign chemical processes necessitates a shift towards sustainable methods for synthesizing key intermediates like this compound. Future research should prioritize the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas for investigation include:

Catalytic Thiolation of Aryl Halides: Exploring copper-catalyzed direct synthesis routes using safer sulfur sources like sodium sulfide (B99878), potentially aided by catalytic promoters, could offer an efficient and more environmentally friendly alternative to traditional methods. organic-chemistry.org

Thiol-Free Reagents: Investigating the use of odorless and stable thiol surrogates, such as xanthates, could circumvent the challenges associated with the volatility and air-sensitivity of thiols. mdpi.com

Green Solvents: Moving away from conventional volatile organic compounds towards greener alternatives like deep eutectic solvents (DES) could significantly improve the environmental profile of the synthesis. researchgate.net

One-Pot and Multicomponent Reactions: Designing synthetic pathways that combine multiple steps into a single operation, such as multicomponent reactions, can enhance efficiency and reduce waste, aligning with the principles of green chemistry. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic ApproachPotential AdvantagesKey Research Challenge
Copper-Catalyzed ThiolationUse of inexpensive catalysts, direct conversion. organic-chemistry.orgOptimizing catalyst stability and turnover number.
Thiol-Free SurrogatesAvoids malodorous and sensitive reagents. mdpi.comEnsuring high yields and selectivity for the target isomer.
Deep Eutectic SolventsRecyclable, non-volatile, often biodegradable. researchgate.netSubstrate solubility and product isolation.
Multicomponent ReactionsHigh atom economy, reduced purification steps. nih.govDesigning a convergent route for the specific substitution pattern.

Exploration of Novel Reactivity Patterns and Selectivity Control

The bifunctional nature of this compound (possessing both a C-Br bond and an S-H group) presents opportunities for selective functionalization. Future research should focus on unlocking novel reactivity patterns and achieving precise control over reaction selectivity.

A primary challenge lies in controlling the chemoselectivity of cross-coupling reactions. The relative reactivity of the carbon-bromine bond versus other potential reaction sites is crucial. nih.gov The general reactivity trend for carbon-halogen bonds in cross-coupling is C–I > C–Br > C–Cl, making the C-Br bond in this compound a prime site for reactions like Suzuki-Miyaura, Stille, and Negishi couplings. nih.govjcu.edu.au

Future avenues for exploration include:

Catalyst-Controlled Site-Selectivity: Investigating how different palladium catalysts, ligands, or even catalyst speciation (e.g., mononuclear vs. cluster vs. nanoparticle catalysts) can influence the site of reaction is a significant challenge, especially when multiple identical halogens are present. nih.govwhiterose.ac.uk For this compound, this involves selectively reacting the C-Br bond while preserving the thiol, or vice-versa.

Orthogonal Functionalization: Developing strategies where the thiol and the bromo groups can be functionalized sequentially using orthogonal reaction conditions. This could involve protecting the thiol group, performing a cross-coupling reaction at the C-Br position, and then deprotecting and reacting the thiol.

Novel Coupling Partners: Moving beyond standard boronic acids and organotins to explore new coupling partners in transition-metal-catalyzed reactions to introduce novel functionalities.

Thiol-Ene Click Chemistry: Utilizing the thiol group in "click" reactions, such as the photo-initiated thiol-ene coupling, offers a highly efficient and regioselective method for surface functionalization or polymer synthesis. rsc.orgacs.org

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.gov Integrating the synthesis and subsequent reactions of this compound into flow chemistry platforms is a promising direction for future research.

Key research objectives in this area are:

Continuous-Flow Synthesis: Developing a robust continuous-flow process for the synthesis of this compound itself. This would allow for better control over reaction parameters, improved heat and mass transfer, and potentially higher yields and purity compared to batch processes.

Automated Self-Optimization: Employing automated flow reactors that can self-optimize reaction conditions (e.g., temperature, residence time, stoichiometry) using algorithms to rapidly identify the optimal parameters for yield and selectivity. rsc.org

Automated Synthesis Platforms: Utilizing automated synthesizers with pre-filled reagent cartridges could dramatically accelerate the synthesis of derivatives for library generation and screening, particularly in medicinal chemistry contexts. sigmaaldrich.comsynplechem.com

Advanced Materials Applications Beyond Current Scope

The thiophene (B33073) moiety is a cornerstone in the field of organic electronics due to its excellent electronic properties, chemical stability, and versatility. researchgate.net Derivatives of this compound are prime candidates for the development of novel, high-performance organic materials.

Future research should target the synthesis and characterization of materials for:

Organic Electronics: Thiophene-based compounds are integral to devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). researchgate.netsemanticscholar.orgbeilstein-journals.org The specific substitution pattern of this compound can be used to tune the electronic properties (e.g., HOMO/LUMO levels, bandgap) of resulting polymers and small molecules.

Sensors: The sulfur atom can interact with various metal ions and analytes, making thiophene derivatives suitable for chemosensor applications. researchgate.net

Bioimaging: Functionalized oligothiophenes have been explored for their optical properties in monitoring biological events involving proteins and DNA. researchgate.net

Smart Coatings and Films: Incorporating derivatives into polymers could lead to materials with tunable optical and electrical properties, finding use in smart windows or antistatic coatings. nih.gov

Table 2: Potential Applications of this compound Derivatives in Advanced Materials

Application AreaRationaleDesired Properties of Derivatives
Organic Light-Emitting Diodes (OLEDs)Thiophene core provides good charge transport and luminescence. beilstein-journals.orgHigh quantum yield, tunable emission color, thermal stability.
Organic Field-Effect Transistors (OFETs)Extended π-conjugation in polymers facilitates charge mobility. researchgate.netHigh charge carrier mobility, good solution processability.
Organic Solar Cells (OSCs)Used as electron-donor materials in the active layer. semanticscholar.orgBroad absorption spectrum, appropriate energy level alignment.
Chemical SensorsSulfur atom can act as a binding site for analytes. researchgate.netHigh selectivity and sensitivity, observable response (colorimetric/fluorometric).

Synergistic Approaches Combining Computational and Experimental Studies

The integration of computational chemistry with experimental synthesis and analysis provides a powerful paradigm for accelerating discovery and deepening mechanistic understanding. acs.orgrsc.org Future research on this compound and its derivatives would greatly benefit from such a synergistic approach.

Key areas for combined studies include:

Reaction Mechanism and Selectivity Prediction: Using Density Functional Theory (DFT) to model reaction pathways, predict the activation energies for different competing reactions (e.g., reaction at C-Br vs. S-H), and rationalize observed selectivities. acs.orgsemanticscholar.org This can guide the choice of catalysts, ligands, and reaction conditions to favor the desired product.

Predicting Molecular Properties: Computational methods can predict key properties of novel derivatives before they are synthesized. This includes electronic properties like HOMO/LUMO energies and bandgaps for materials science applications, as well as physicochemical properties relevant to biological activity. digitellinc.comscienceopen.com

High-Throughput Virtual Screening: Before embarking on extensive synthetic campaigns, computational screening of virtual libraries of derivatives can identify the most promising candidates for specific applications, saving significant time and resources. nih.gov

Interpreting Spectroscopic Data: Theoretical calculations can aid in the interpretation of complex experimental data, such as NMR or UV-Vis spectra, by simulating these properties and correlating them with molecular structure. chemrxiv.org

This integrated computational-experimental workflow allows for a more rational, targeted approach to designing new synthetic routes and functional materials based on the this compound scaffold. nih.gov

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming substitution patterns (e.g., methoxy at C4, bromine at C2) and thiol proton identification.
  • FTIR/Raman : Detect functional groups (S–H stretch ~2550 cm1^{-1}, C–Br ~600 cm1^{-1}) and validate aromatic ring substitutions .
  • X-ray Crystallography : Single-crystal analysis using SHELXL for structure refinement and ORTEP-III for visualization resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding involving methoxy groups) .

How should researchers handle and store this compound to ensure safety and stability?

Q. Basic

  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Immediate washing with water is required upon exposure, and medical consultation is advised for persistent irritation .
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via oxidation or moisture absorption .

How can computational chemistry models predict the reactivity and electronic properties of this compound?

Advanced
Density Functional Theory (DFT) calculations, such as the Colle-Salvetti correlation-energy model, can map electron density distributions, frontier molecular orbitals (HOMO/LUMO), and reactive sites. These models predict regioselectivity in electrophilic substitutions (e.g., bromine directing effects) and stability under varying pH or solvent conditions . Software like Gaussian or ORCA integrates these methods for iterative optimization of synthetic pathways.

What strategies address contradictions in reaction yields or byproduct formation during its use as a synthetic intermediate?

Q. Advanced

  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired products (e.g., shorter times for kinetic control to prevent thiol oxidation).
  • Byproduct Analysis : Use HPLC-MS or 19F^{19}F-NMR (if fluorinated analogs are present) to identify impurities.
  • Catalytic Optimization : Transition metal catalysts (e.g., Pd for cross-couplings) or Lewis acids (e.g., ZnCl2_2) can enhance selectivity, as demonstrated in related brominated acetophenone syntheses .

How do structural insights from related brominated methoxy compounds inform the design of this compound derivatives?

Advanced
Crystallographic data from analogs like 2-Bromo-1-(4-methoxyphenyl)ethanone reveal steric effects of the methoxy group and bromine’s electron-withdrawing influence on aromatic ring distortion. These insights guide derivatization (e.g., introducing bulky substituents at C5 to modulate steric hindrance) or designing metal-organic frameworks (MOFs) for catalytic applications .

What role does this compound play in pharmaceutical intermediate synthesis, and how are purity challenges addressed?

Advanced
As a precursor to bioactive molecules (e.g., antimicrobials or kinase inhibitors), its thiol group enables thioether or disulfide bond formation. Purity (>95%) is ensured via preparative HPLC or recrystallization from ethanol/water mixtures. Stability studies (e.g., accelerated degradation under UV light) assess shelf-life for industrial scalability .

How can researchers validate the environmental impact or biodegradability of this compound?

Q. Advanced

  • Biodegradation Assays : Use soil or microbial cultures to track degradation pathways via LC-MS, identifying metabolites like 4-methoxyphenol.
  • Ecotoxicity Modeling : QSAR (Quantitative Structure-Activity Relationship) models predict toxicity to aquatic organisms based on logPP values and reactive sulfur moieties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.